

Physical and chemical characteristics of 1-(1H-indazol-7-yl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(1H-indazol-7-yl)ethanone

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An In-depth Technical Guide to 1-(1H-indazol-7-yl)ethanone

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Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of **1-(1H-indazol-7-yl)ethanone** (CAS No: 1159511-22-4). As a member of the indazole class of heterocyclic compounds, this molecule serves as a valuable building block in medicinal chemistry and materials science. The indazole core is a key pharmacophore found in numerous therapeutic agents, making its derivatives, such as the title compound, of significant interest to researchers in drug discovery and development.^{[1][2]} This document synthesizes available data to present a detailed profile, including nomenclature, physicochemical properties, potential synthetic strategies, reactivity, and a thorough analysis of its expected spectroscopic signature. Standardized protocols for characterization and safety information are also provided to support researchers in their laboratory work.

Introduction and Strategic Importance

Indazole and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of various FDA-approved drugs like the anti-cancer agent Axitinib and the antiemetic Granisetron.^[2] Their biological versatility stems from their ability to act as bioisosteres of indoles, engaging in crucial hydrogen bonding and π -stacking interactions with

biological targets.^[3] **1-(1H-indazol-7-yl)ethanone**, featuring an acetyl group on the indazole scaffold, is a particularly useful synthetic intermediate. The ketone functionality provides a reactive handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug design programs.^[3] This guide aims to equip researchers with the foundational knowledge required to effectively utilize this compound in their synthetic and therapeutic endeavors.

Molecular Structure and Identification

A clear understanding of the molecule's structure and nomenclature is fundamental for any research application.

Chemical Identity

- IUPAC Name: **1-(1H-indazol-7-yl)ethanone**^[4]
- CAS Number: 1159511-22-4^[4]
- Molecular Formula: C₉H₈N₂O^[4]
- Molecular Weight: 160.18 g/mol ^{[4][5]}
- InChI Key: BTLVDERQIQFTRL-UHFFFAOYSA-N^[4]
- Synonyms: 7-Acetyl-1H-indazole

Structural Representation

The structure consists of a bicyclic indazole ring system with an acetyl group substituted at the 7-position of the benzene ring portion.

Caption: 2D structure of **1-(1H-indazol-7-yl)ethanone**.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate handling, storage, and experimental conditions.

Property	Value	Source
Physical State	Solid	[4]
Purity	Typically ≥95%	[4]
Molecular Weight	160.18 g/mol	[4]
Boiling Point	348.8 °C at 760 mmHg (Predicted)	[6]
Solubility	Moderately soluble in organic solvents like DMSO, DMF, and alcohols.	Inferred
Storage Temperature	Room temperature	[6]

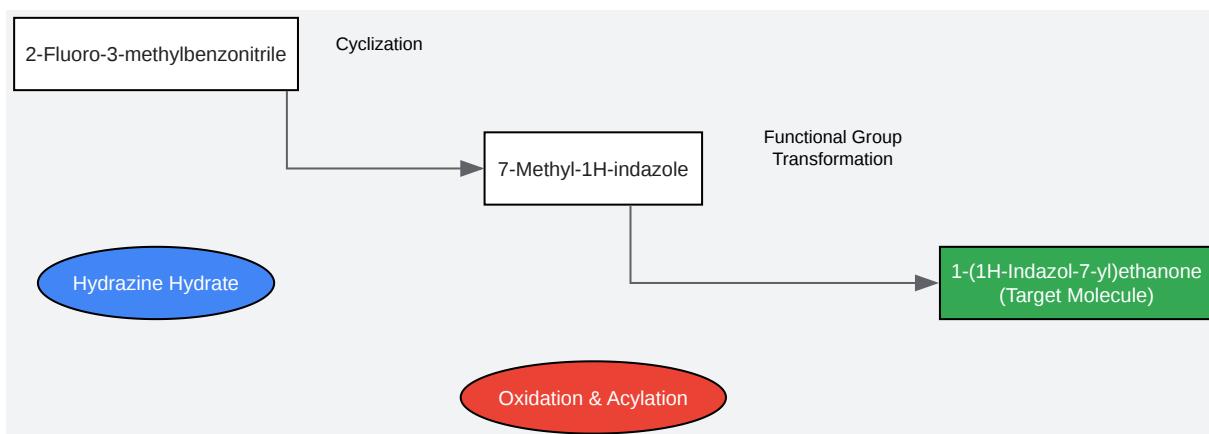
Expert Insight: The presence of the N-H group and the carbonyl oxygen allows **1-(1H-indazol-7-yl)ethanone** to act as both a hydrogen bond donor and acceptor. This characteristic, combined with the aromatic system, suggests moderate solubility in polar aprotic solvents and alcohols, which is advantageous for its use in various reaction media.

Synthesis and Reactivity

While specific literature on the synthesis of the 7-yl isomer is sparse, general methods for preparing substituted indazoles can be adapted. A common and effective strategy involves the cyclization of appropriately substituted aryl hydrazones.

Representative Synthetic Pathway

A plausible synthesis route starts from a 2-halo-substituted benzaldehyde or ketone, which is converted to its hydrazone, followed by an intramolecular cyclization.



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Caption: Generalized workflow for the synthesis of indazole derivatives.

Reactivity Profile

- N-Alkylation/Arylation: The acidic proton on the indazole nitrogen can be readily removed by a base, allowing for alkylation, arylation, or acylation at the N-1 position.
- Carbonyl Chemistry: The ketone group is susceptible to nucleophilic attack, enabling reactions such as reduction to an alcohol, reductive amination, or conversion to an oxime.
- Electrophilic Aromatic Substitution: The benzene ring of the indazole system can undergo electrophilic substitution, although the regioselectivity will be directed by the existing substituents.

Spectroscopic Analysis

Direct experimental spectroscopic data for **1-(1H-indazol-7-yl)ethanone** is not widely published. Therefore, this section provides an expected spectroscopic profile based on data from closely related isomers and foundational principles of spectroscopy.^[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the indazole N-H proton, and the acetyl methyl protons. The aromatic protons on the indazole ring should appear as a complex multiplet or distinct doublets and triplets in the range of δ 7.0-8.5 ppm. The acetyl methyl protons will be a sharp singlet around δ 2.5-2.7 ppm. The N-H proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), and its presence can be confirmed by D_2O exchange.
- ^{13}C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon around δ 195-200 ppm. The aromatic carbons will resonate in the δ 110-145 ppm region. The methyl carbon of the acetyl group is expected around δ 25-30 ppm.

Compound	Solvent	^1H NMR Chemical Shifts (δ , ppm)	Source
1H-Indazole (Parent Compound)	CDCl_3	8.10 (s, 1H), 7.77 (d, 1H), 7.51 (d, 1H), 7.40 (m, 1H), 7.18 (m, 1H)	[8]
1-(1H-Indazol-6-yl)ethanone (Isomer)	-	Data not explicitly detailed in search results, but commercial availability suggests characterization data exists.	[6]
1-(1H-Indazol-5-yl)ethanone (Isomer)	-	Data not explicitly detailed in search results, but commercial availability suggests characterization data exists.	
Expected for 1-(1H-Indazol-7-yl)ethanone	CDCl_3	\sim 10-13 (br s, 1H, NH), \sim 7.2-8.2 (m, 3H, Ar-H), \sim 2.6 (s, 3H, COCH_3)	Predicted

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

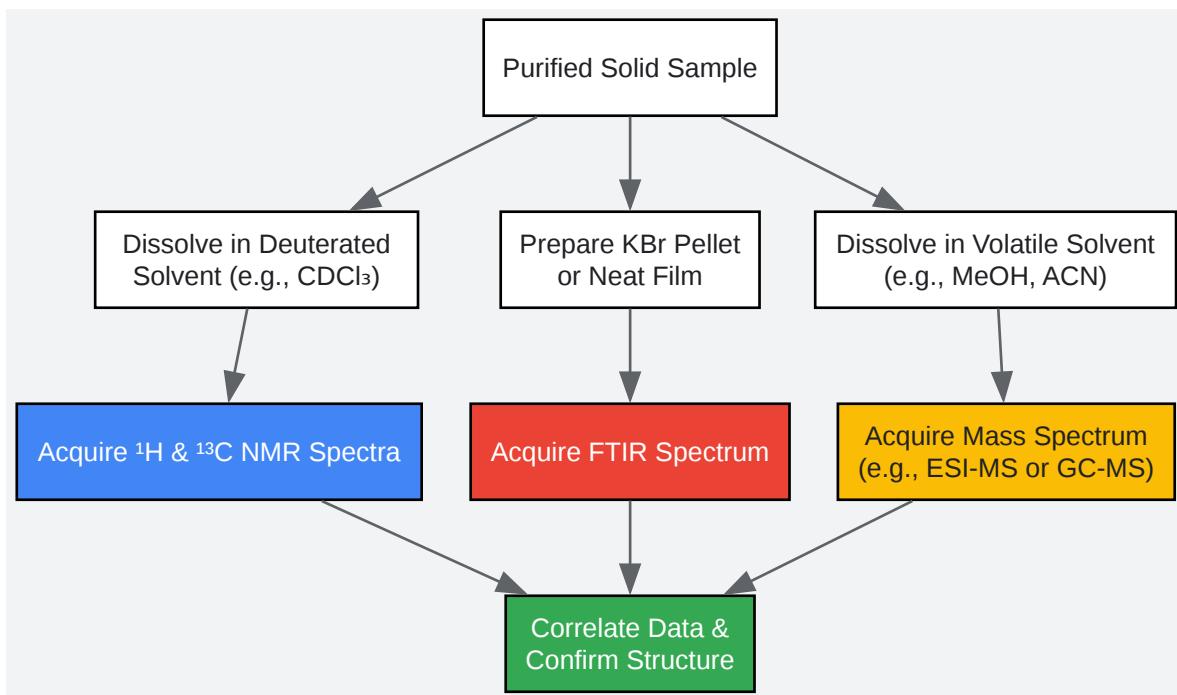
Functional Group	Expected Absorption Band (cm ⁻¹)	Rationale
N-H Stretch	3100 - 3300 (broad)	Characteristic of the N-H bond in the indazole ring.
Aromatic C-H Stretch	3000 - 3100	Indicates the presence of the aromatic system.
Carbonyl (C=O) Stretch	1670 - 1690	Strong, sharp absorption typical for an aryl ketone.
C=C and C=N Stretches	1450 - 1620	Multiple bands corresponding to the stretching vibrations within the indazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. For **1-(1H-indazol-7-yl)ethanone** (C₉H₈N₂O), the expected molecular ion peak (M⁺) would be at an m/z of 160.18. A common fragmentation pattern for acetylated aromatics is the loss of the acetyl group (CH₃CO[•], 43 Da), which would result in a significant fragment ion at m/z 117.

Experimental Workflow for Spectroscopic Analysis

The following workflow is a standardized approach for the complete spectroscopic characterization of a synthesized compound like **1-(1H-indazol-7-yl)ethanone**.



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- To cite this document: BenchChem. [Physical and chemical characteristics of 1-(1H-indazol-7-yl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1386716#physical-and-chemical-characteristics-of-1h-indazol-7-yl-ethanone]

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